Sulochrin

Description

Properties

IUPAC Name |

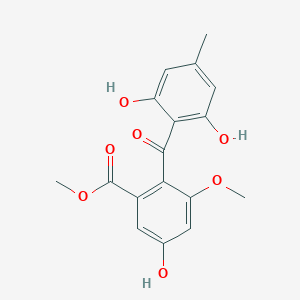

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRLSCDUYLRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199860 | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-57-3 | |

| Record name | Sulochrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulochrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOCHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sulochrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known mechanisms of action for the fungal metabolite, sulochrin. It details the compound's multifaceted biological activities, including its roles in enzyme inhibition, receptor modulation, and the disruption of key cellular processes. This document synthesizes available quantitative data, outlines detailed experimental protocols for cited assays, and visualizes the compound's impact on signaling pathways.

Core Mechanisms of Action

Sulochrin, a benzophenone (B1666685) originally isolated from fungi such as Aspergillus and Penicillium species, exhibits a range of biological activities.[1] Its primary mechanisms of action are centered on the inhibition of α-glucosidase, antagonism of the Aryl Hydrocarbon Receptor (AhR), inhibition of Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis, and suppression of eosinophil activity. These diverse effects position sulochrin and its derivatives as compounds of interest for therapeutic development in metabolic diseases, inflammatory conditions, and oncology.

α-Glucosidase Inhibition

Sulochrin has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, sulochrin can reduce postprandial hyperglycemia, making it a potential therapeutic agent for type 2 diabetes.[2][3][4] Kinetic studies have revealed that sulochrin exhibits different modes of inhibition depending on the source of the enzyme. It acts as a non-competitive inhibitor of yeast α-glucosidase and an uncompetitive inhibitor of rat intestine α-glucosidase.[2]

Aryl Hydrocarbon Receptor (AhR) Antagonism

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1, and plays a role in viral life cycles and inflammatory responses.[5][6] Sulochrin has been shown to act as an antagonist of the AhR.[6] This is in contrast to its 2'-O-methyl derivative, methylsulochrin, which acts as a partial agonist.[5][7] The antagonistic activity of sulochrin on AhR is linked to anti-inflammatory and antiviral properties, including the inhibition of Hepatitis C Virus (HCV) production.[5][6]

Anti-Angiogenic Effects via VEGF Inhibition

Sulochrin demonstrates anti-angiogenic properties by inhibiting the activity of Vascular Endothelial Growth Factor (VEGF). Specifically, it has been shown to inhibit the VEGF-induced capillary-like tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[8] VEGF is a critical signaling protein that promotes the growth of new blood vessels. Its signaling cascade involves the activation of VEGFR-2, which triggers downstream pathways like PLCγ-PKC-Raf-MEK-MAPK for proliferation and PI3K-Akt for cell survival.[9][10] By disrupting this process, sulochrin presents potential as an anti-cancer agent.

Inhibition of Eosinophil Activation and Chemotaxis

Eosinophils are key players in the pathophysiology of allergic diseases. Sulochrin has been shown to be a potent inhibitor of various eosinophil effector functions.[11] It inhibits the release of eosinophil-derived neurotoxin (EDN) stimulated by agents like secretory IgA (sIgA), IgG, and platelet-activating factor (PAF). Furthermore, sulochrin suppresses eosinophil superoxide (B77818) production, leukotriene C4 release, IL-8 production, and chemotaxis.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of sulochrin.

Table 1: α-Glucosidase Inhibition Data

| Enzyme Source | Sulochrin IC50 (µM) | Inhibition Mode | Reference Compound | Reference IC50 (µM) |

| Yeast α-glucosidase | 133.79 | Non-competitive | Acarbose | - |

| Rat Intestine α-glucosidase | 144.59 | Uncompetitive | Acarbose | 67.93 |

Data sourced from Dewi R. T., et al., 2018.[2][12]

Table 2: Eosinophil Degranulation Inhibition Data

| Stimulant | Sulochrin IC50 (µM) | Measured Endpoint |

| sIgA-beads | 0.75 | EDN Release |

| IgG-beads | 0.30 | EDN Release |

| Platelet-Activating Factor (PAF) | 0.03 | EDN Release |

Data sourced from Ohashi H., et al., 1998.[11]

Table 3: Aryl Hydrocarbon Receptor (AhR) Modulation and Antiviral Activity

| Compound | Activity | Assay System | Quantitative Effect |

| Sulochrin | AhR Antagonist | Luciferase Reporter Assay | - |

| Methylsulochrin | Partial AhR Agonist | Luciferase Reporter Assay | Reduced HCV production to 45% at 40 µM |

Data sourced from Mori M., et al., 2023.[5][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α-Glucosidase Inhibition Assay

This protocol is adapted from the methodology described for assessing the α-glucosidase inhibitory activity of sulochrin.[12]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate (B84403) buffer (pH 7.0).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae (yeast) or rat intestine in the phosphate buffer to a final concentration of 0.124 units/mL.

-

Prepare a stock solution of sulochrin in DMSO. Create a series of dilutions to achieve final concentrations ranging from 50-200 µg/mL in the assay.

-

Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 495 µL of the 0.1 M phosphate buffer.

-

Add 5 µL of the sulochrin solution (or DMSO for control).

-

Add 250 µL of the α-glucosidase enzyme solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 250 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Stop the reaction by adding 1 mL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each sulochrin concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the sulochrin concentration and fitting the data to a dose-response curve.

-

For kinetic analysis, vary the substrate concentration in the presence of different fixed concentrations of sulochrin and analyze the data using Lineweaver-Burk plots.[2]

-

Aryl Hydrocarbon Receptor (AhR) Antagonism Luciferase Reporter Assay

This protocol outlines a cell-based luciferase reporter assay to determine the AhR antagonistic activity of sulochrin.[2][5][6][12][13]

-

Cell Culture and Seeding:

-

Culture an AhR reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of sulochrin in cell culture medium.

-

Prepare a solution of a known AhR agonist (e.g., TCDD or MeBIO) at a concentration that elicits a submaximal response (EC80), predetermined in a separate agonist dose-response experiment.

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of the sulochrin dilutions to the respective wells.

-

Immediately add 50 µL of the prepared AhR agonist solution to all wells (except for the vehicle control).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay and Data Analysis:

-

Equilibrate the 96-well plate and a commercial luciferase assay reagent (e.g., ONE-Glo™) to room temperature.

-

Add 100 µL of the prepared luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of sulochrin.

-

Determine the IC50 value from the resulting dose-response curve.

-

HUVEC Tube Formation Assay (Anti-Angiogenesis)

This protocol describes an in vitro assay to assess the anti-angiogenic potential of sulochrin by measuring the inhibition of endothelial cell tube formation.[1][3][14][15]

-

Preparation of Basement Membrane Extract (BME) Plates:

-

Thaw BME solution (e.g., Matrigel®) on ice at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in serum-free endothelial cell growth medium (EGM-2) to a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of sulochrin in serum-free EGM-2. Include a vehicle control (DMSO).

-

Pre-incubate the HUVEC suspension with the respective concentrations of sulochrin for 30 minutes at 37°C.

-

For positive control wells, add VEGF-A to the cell suspension at a final concentration of 20-50 ng/mL.

-

Carefully add 100 µL of the treated HUVEC suspension (2 x 10^4 cells) to each well of the BME-coated plate.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor tube formation in the positive control wells to determine the optimal incubation time.

-

Stain the cells with a viability dye like Calcein AM (2 µM) for 30 minutes for visualization.

-

-

Data Acquisition and Analysis:

-

Capture images from multiple fields of view per well using a fluorescence microscope.

-

Quantify tube formation using image analysis software, measuring parameters such as total tube length, number of branch points (nodes), and number of enclosed meshes.

-

Calculate the percentage of inhibition for each sulochrin concentration relative to the VEGF-A stimulated control.

-

Eosinophil Degranulation Assay (EDN Release)

This protocol is for measuring the inhibitory effect of sulochrin on eosinophil degranulation by quantifying the release of eosinophil-derived neurotoxin (EDN).[11][16][17][18][19]

-

Eosinophil Isolation:

-

Isolate human eosinophils from the peripheral blood of healthy or allergic donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.

-

Resuspend the purified eosinophils (>98% purity) in RPMI-1640 medium without phenol (B47542) red.

-

-

Degranulation Assay:

-

In a 96-well plate, pre-incubate eosinophils (e.g., 5 x 10^5 cells/well) with various concentrations of sulochrin or vehicle (DMSO) for 30 minutes at 37°C.

-

Induce degranulation by adding a stimulant such as platelet-activating factor (PAF, e.g., 1 µM), or Sepharose 4B beads coated with secretory IgA (sIgA) or IgG.

-

Incubate for 1-4 hours at 37°C and 5% CO2.

-

-

EDN Measurement:

-

Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the concentration of EDN in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of EDN release for each sulochrin concentration compared to the stimulated control.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways affected by sulochrin.

Caption: Sulochrin's antagonism of the Aryl Hydrocarbon Receptor (AhR) pathway.

Caption: Sulochrin's inhibition of the VEGF signaling pathway.

Caption: Logical workflow of sulochrin's inhibition of eosinophil functions.

References

- 1. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indigo Biosciences Mouse Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

- 6. puracyp.com [puracyp.com]

- 7. Identification of Methylsulochrin as a Partial Agonist for Aryl Hydrocarbon Receptors and Its Antiviral and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracrine Vascular Endothelial Growth Factor Signaling in Survival and Chemoresistance of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: sluc04370 [kegg.jp]

- 10. mdpi.com [mdpi.com]

- 11. Sulochrin inhibits eosinophil activation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. benchchem.com [benchchem.com]

- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eosinophil degranulation products drive a pro-inflammatory fibroblast phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Sulochrin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of sulochrin, a fungal metabolite. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

Introduction

Sulochrin is a benzophenone (B1666685) derivative produced by various fungi, including species of Aspergillus and Penicillium.[1] It has garnered scientific interest due to its diverse range of biological activities. This guide consolidates the current understanding of sulochrin's effects on biological systems, with a focus on its antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory properties.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the key biological activities of sulochrin and its derivatives.

Table 1: Antimicrobial Activity of Sulochrin and its Analogs

| Compound/Analog | Test Organism | Assay Type | Activity Metric | Value | Reference |

| Polluxochrin (Sulochrin Dimer) | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | 4.1 µM (2.9 µg/mL) | [2] |

| Dioschrin (Sulochrin Dimer) | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | 4.9 µM (3.2 µg/mL) | [2] |

| Castochrin (Sulochrin Dimer) | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | 3.2 µM (2.0 µg/mL) | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Cytotoxic Activity of Sulochrin and its Analogs

| Compound/Analog | Cell Line | Assay Type | Activity Metric | Value | Reference |

| Polluxochrin (Sulochrin Dimer) | MIA PaCa-2 (Pancreatic cancer) | Not Specified | IC50 | 50.8 µM | [2] |

| Dioschrin (Sulochrin Dimer) | MIA PaCa-2 (Pancreatic cancer) | Not Specified | IC50 | 30.3 µM | [2] |

| Castochrin (Sulochrin Dimer) | MIA PaCa-2 (Pancreatic cancer) | Not Specified | IC50 | 29.3 µM | [2] |

Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%.

Table 3: α-Glucosidase Inhibitory Activity of Sulochrin and its Derivatives

| Compound | Enzyme Source | Inhibition Mode | Activity Metric | Value (µM) | Reference |

| Sulochrin | Yeast | Non-competitive | IC50 | 133.79 | [2] |

| Sulochrin | Rat Intestine | Uncompetitive | IC50 | 144.59 | [2] |

| Dibromo-sulochrin | Yeast | Not Specified | IC50 | 122.65 | [2] |

| Tribromo-sulochrin | Yeast | Not Specified | IC50 | 49.08 | [2] |

Key Signaling Pathways Modulated by Sulochrin

Sulochrin and its derivatives have been shown to interact with and modulate key cellular signaling pathways, notably the Aryl Hydrocarbon Receptor (AhR) pathway and pathways related to angiogenesis.

Aryl Hydrocarbon Receptor (AhR) Signaling

Sulochrin and its methylated form, methylsulochrin, have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] Depending on the specific derivative, they can act as partial agonists or antagonists.[3] This interaction has implications for its anti-inflammatory and antiviral activities.[3]

The canonical AhR signaling pathway is initiated by ligand binding to the cytosolic AhR complex, which leads to its translocation to the nucleus, dimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and subsequent binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

Inhibition of VEGF-Induced Angiogenesis

Sulochrin has been reported to be an anti-angiogenic agent by inhibiting Vascular Endothelial Growth Factor (VEGF).[6] While the precise mechanism of sulochrin's anti-VEGF activity is not fully elucidated, it is proposed to interfere with the VEGF signaling cascade, which is crucial for the proliferation, migration, and tube formation of endothelial cells. A key step in this pathway is the binding of VEGF to its receptor, VEGFR2, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades such as PI3K/Akt and MAPK/ERK.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning sulochrin's biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

-

Preparation of Sulochrin Stock Solution: Dissolve sulochrin in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilution: Perform a series of twofold dilutions of the sulochrin stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include positive (microbe, no drug) and negative (no microbe) controls.

-

Incubation: Incubate the plate under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of sulochrin at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

References

- 1. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Identification of Methylsulochrin as a Partial Agonist for Aryl Hydrocarbon Receptors and Its Antiviral and Anti-inflammatory Activities [jstage.jst.go.jp]

- 4. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. puracyp.com [puracyp.com]

A Technical Guide to the Natural Sources, Isolation, and Biosynthesis of Sulochrin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulochrin and its derivatives represent a class of fungal secondary metabolites with a range of biological activities, making them of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the natural sources of these compounds, detailed methodologies for their isolation and purification, and an exploration of their biosynthetic pathways. Quantitative data on production yields are presented for comparative analysis, and key experimental workflows and regulatory signaling pathways are visualized to facilitate a deeper understanding of these complex biological processes.

Natural Sources of Sulochrin and Its Derivatives

Sulochrin and its related compounds are primarily produced by various species of filamentous fungi, most notably from the genera Aspergillus and Penicillium. These microorganisms synthesize a diverse array of secondary metabolites, with sulochrin and its derivatives being prominent constituents in certain species.

Key Fungal Producers:

-

Aspergillus terreus : This species is a well-documented producer of sulochrin and is also known for producing other commercially important secondary metabolites like lovastatin.[1][2] Solid-state fermentation (SSF) of A. terreus on substrates such as rice has been shown to yield significant quantities of sulochrin.[2]

-

Penicillium frequentans : This species has been identified as a source of sulochrin and a variety of its derivatives, including asterric acid, (+)-bisdechlorogeodin, questin, and questinol.

-

Alternaria sp. : An isolate of Alternaria has been reported to produce dimeric sulochrin derivatives with thioether linkages, such as polluxochrin, dioschrin, and castochrin.

-

Aspergillus wentii and Oidiodendron truncatum have also been reported to produce sulochrin.

Quantitative Yields of Sulochrin and Derivatives

The production of sulochrin and its derivatives can vary significantly depending on the fungal species, strain, and cultivation conditions. Solid-state fermentation (SSF) has been noted to be an effective method for producing these compounds.[1] The following table summarizes available quantitative data from the literature.

| Compound | Producing Organism | Fermentation Method | Substrate | Yield | Reference |

| Sulochrin | Aspergillus terreus | Solid-State Fermentation | Rice | up to 11.46 mg/g | [2] |

| Geodin (B1663089) | Aspergillus sp. (marine-derived) | Solid Culture | Rice with 2.0% NaCl | 137.2 mg/L | [3] |

| Asterric Acid | Aspergillus sp. (soft coral-derived) | Solid Culture | Rice (no NaCl) | 650 mg/L | [4] |

| Citrinin | Penicillium chrysogenum | Submerged Fermentation | Potato Dextrose Broth | ~530 mg/L |

Experimental Protocols: Isolation and Purification

The isolation and purification of sulochrin and its derivatives from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

General Extraction Protocol

-

Fermentation and Biomass Collection : The producing fungal strain is cultivated on a suitable solid or in a liquid medium. For solid-state fermentation, the entire fermented substrate containing the fungal biomass is harvested. For submerged fermentation, the mycelia are separated from the culture broth by filtration.

-

Solvent Extraction : The fungal biomass and/or culture filtrate is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[2] The extraction is typically performed at room temperature with agitation to ensure maximum recovery of the target compounds.

-

Concentration : The organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Silica (B1680970) Gel Column Chromatography:

This is a primary method for the initial fractionation of the crude extract.

-

Stationary Phase : Silica gel (e.g., 230-400 mesh).

-

Column Preparation : A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column. A small layer of sand can be added to the top and bottom of the silica gel bed to prevent disturbance.

-

Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

Elution : A gradient of solvents with increasing polarity is used to elute the compounds. A common gradient system is n-hexane-ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

Preparative High-Performance Liquid Chromatography (HPLC):

For final purification to obtain high-purity compounds, preparative HPLC is often employed.

-

Column : A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase : A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly used. The gradient starts with a higher proportion of water, and the concentration of the organic solvent is gradually increased.

-

Detection : A UV detector is used to monitor the elution of compounds.

-

Fraction Collection : Fractions corresponding to the peaks of interest are collected.

Biosynthesis of Sulochrin and Its Derivatives

The biosynthesis of sulochrin and its derivatives originates from the polyketide pathway. The core structure is assembled by a type I iterative polyketide synthase (PKS).

The Emodin (B1671224) Anthrone (B1665570) Polyketide Synthase

The initial step in the biosynthesis of sulochrin and the related compound geodin is catalyzed by an emodin anthrone polyketide synthase (PKS).[5][6] This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to produce emodin anthrone.

Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC).[7] The BGC for sulochrin/geodin includes the PKS gene as well as genes for tailoring enzymes such as oxygenases, methyltransferases, and halogenases that modify the initial polyketide backbone to generate the final diverse structures.

Signaling Pathways and Regulation

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While a specific signaling pathway dedicated solely to sulochrin has not been fully elucidated, the general mechanisms of secondary metabolism regulation in Aspergillus provide a framework for understanding its control.

Global Regulators: LaeA and the Velvet Complex

-

LaeA : This is a master regulator of secondary metabolism in many filamentous fungi. LaeA is a methyltransferase that is part of a larger protein complex and is generally required for the expression of numerous secondary metabolite gene clusters.

-

Velvet Complex (VeA, VelB, VosA) : These proteins form a complex that interacts with LaeA to regulate both fungal development and secondary metabolism in response to light. The VeA/VelB/LaeA complex is a key player in controlling the expression of BGCs.

The diagram below illustrates a generalized signaling pathway for the regulation of a polyketide synthase gene cluster in Aspergillus, which can be considered a model for sulochrin biosynthesis regulation.

Generalized signaling pathway for PKS gene cluster regulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery, isolation, and characterization of sulochrin and its derivatives from a fungal source.

Experimental workflow for sulochrin and its derivatives.

Conclusion

Sulochrin and its derivatives are a fascinating group of fungal polyketides with potential applications in drug discovery and development. A thorough understanding of their natural sources, efficient isolation and purification protocols, and the underlying biosynthetic and regulatory mechanisms is crucial for harnessing their full potential. This guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to facilitate further investigation into these promising natural products.

References

- 1. Enhancing itaconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rational elimination of Aspergillus terreus sulochrin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

Sulochrin: A Fungal Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a naturally occurring benzophenone (B1666685) derivative, first isolated from the fungus Aspergillus terreus. It has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, anti-angiogenic, and weak cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of sulochrin, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

Sulochrin, with the IUPAC name methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate, is characterized by a benzophenone core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of Sulochrin

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | [1] |

| CAS Number | 519-57-3 | [1] |

| Molecular Formula | C₁₇H₁₆O₇ | [1] |

| Molecular Weight | 332.31 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | [1] |

| InChI | InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 | [1] |

| InChIKey | YJRLSCDUYLRBIZ-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of Sulochrin

| Property | Value | Reference(s) |

| Physical State | Solid | |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water. | |

| LogP | 2.9 | [1] |

| pKa | Not available |

Table 3: Spectroscopic Data for Sulochrin

| Spectroscopic Data | Details | Reference(s) |

| ¹³C NMR | Spectral data available in public databases. | |

| GC-MS | Spectral data available in public databases. | [1] |

| LC-MS | Precursor m/z: 331.0823 ([M-H]⁻) | [1] |

Biological Activities and Signaling Pathways

Sulochrin exhibits a range of biological effects, primarily centered around anti-inflammatory and anti-angiogenic activities.

Anti-Angiogenic Activity

Sulochrin has been shown to inhibit the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). This suggests a potential role for sulochrin in targeting angiogenesis, a critical process in tumor growth and metastasis. While the precise molecular mechanism is not fully elucidated, it is hypothesized that sulochrin may interfere with the VEGF signaling cascade. The binding of VEGF to its receptor, VEGFR2, typically activates downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Sulochrin's inhibitory effect likely involves the modulation of one or more key components within these pathways.

Anti-inflammatory Activity

Sulochrin has demonstrated potent inhibitory effects on the activation of eosinophils, a type of white blood cell implicated in allergic inflammation and asthma.[2] It has been shown to inhibit eosinophil degranulation, superoxide (B77818) production, and chemotaxis.[2] The activation of eosinophils is a complex process involving various signaling pathways, including the PI3K/Akt and MAPK pathways, which are triggered by stimuli such as cytokines and chemokines. The inhibitory action of sulochrin on eosinophil function suggests its potential as a therapeutic agent for eosinophil-mediated inflammatory diseases.

Other Biological Activities

Studies on sulochrin and its derivatives have revealed a broader spectrum of biological activities. Its methylated analog, methylsulochrin, has been identified as a partial agonist of the aryl hydrocarbon receptor (AhR), suggesting a role in modulating immune responses and potentially in antiviral and anti-inflammatory activities. Sulochrin itself has been reported to possess weak cytotoxic activity against certain cancer cell lines.

Experimental Protocols

Synthesis of Sulochrin

The total synthesis of sulochrin can be achieved through a multi-step process involving the acylation of an orcinol (B57675) derivative. The following is a representative protocol based on published methods.[3]

Materials:

-

Orcinol

-

Methyl orsellinate

-

Trifluoroacetic anhydride (B1165640)

-

Pyridine

-

Appropriate solvents (e.g., anhydrous diethyl ether, dichloromethane)

-

Reagents for photo-Fries rearrangement (if applicable)

-

Standard laboratory glassware for organic synthesis

-

Chromatography supplies for purification (silica gel, solvents)

Procedure:

-

Preparation of the Depside Intermediate:

-

Dissolve methyl orsellinate and a suitable protected orcinol derivative in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether.

-

Add trifluoroacetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.

-

Purify the resulting depside by column chromatography on silica (B1680970) gel.

-

-

Photo-Fries Rearrangement (if applicable):

-

Dissolve the purified depside in a suitable solvent in a quartz reaction vessel.

-

Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify the resulting benzophenone derivative by column chromatography.

-

-

Trifluoroacetic Anhydride-Catalysed Acylation:

-

Alternatively, dissolve orcinol and methyl orsellinate in a suitable solvent.

-

Add trifluoroacetic anhydride and a catalytic amount of a strong acid.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield sulochrin.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized sulochrin using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values.

-

VEGF-Induced Tube Formation Assay

This assay assesses the ability of sulochrin to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement Membrane Extract (BME), such as Matrigel®

-

Vascular Endothelial Growth Factor (VEGF)

-

Sulochrin (dissolved in DMSO)

-

96-well plates

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating:

-

Thaw BME on ice.

-

Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.

-

Prepare different concentrations of sulochrin in EGM. Include a vehicle control (DMSO).

-

Add VEGF to the cell suspensions to a final concentration of 50 ng/mL (except for the negative control).

-

Add the HUVEC suspension containing VEGF and the respective concentrations of sulochrin to the BME-coated wells.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Monitor tube formation periodically using an inverted microscope.

-

Capture images of the tube networks at the desired time point.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.

-

Calculate the percentage of inhibition of tube formation by sulochrin relative to the VEGF-treated control.

-

Eosinophil Degranulation Assay

This assay measures the inhibitory effect of sulochrin on the release of granular contents from activated eosinophils.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

RPMI 1640 medium

-

Stimulating agent (e.g., opsonized Sephadex beads, C5a, or PAF)

-

Sulochrin (dissolved in DMSO)

-

96-well plates

-

Reagents for measuring eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN) activity (e.g., ELISA kit)

-

Plate reader

Procedure:

-

Cell Preparation:

-

Isolate eosinophils from human peripheral blood using standard methods.

-

Resuspend the purified eosinophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Treatment and Stimulation:

-

Pre-incubate the eosinophils with various concentrations of sulochrin or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the stimulating agent to the wells to induce degranulation.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate at 37°C for 1-4 hours.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatants.

-

-

Quantification of Degranulation:

-

Measure the amount of EPO or EDN in the supernatants using a specific ELISA or enzymatic assay.

-

Calculate the percentage of inhibition of degranulation by sulochrin compared to the stimulated control.

-

Conclusion

Sulochrin is a promising natural product with well-defined anti-inflammatory and anti-angiogenic properties. Its ability to modulate key signaling pathways involved in these processes makes it an attractive candidate for further investigation in the context of cancer, allergic diseases, and other inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activities of sulochrin and its analogs, paving the way for the development of novel therapeutics. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. Sulochrin | C17H16O7 | CID 160505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulochrin inhibits eosinophil activation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthesis of phenols. Part XIX. Synthesis of the polyhydroxybenzophenone derivative, sulochrin, of the gris-2′,5′-diene-3,4′-dione, trypacidin, and of related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

In Vitro Cytotoxicity of Sulochrin: An Analysis of Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a bis-diphenyl ether metabolite produced by various fungi, including Aspergillus and Penicillium species. While numerous secondary metabolites from these fungal genera have been investigated for their cytotoxic potential against cancer cell lines, a comprehensive body of research specifically detailing the in vitro cytotoxic effects of sulochrin on cancer cells is notably limited in the public domain. This technical guide aims to synthesize the currently available information regarding the in vitro bioactivity of sulochrin and its close derivatives, highlighting the existing knowledge gaps and providing a framework for future research.

Quantitative Data on Cytotoxicity

Due to the lack of specific IC50 values for sulochrin across various cancer cell lines, a quantitative comparison table cannot be constructed at this time. This represents a significant gap in the understanding of sulochrin's potential as an anticancer agent.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of sulochrin are not explicitly described in the available literature. However, standard methodologies for in vitro cytotoxicity screening of fungal extracts and their isolated compounds are well-established. The following represents a generalized workflow that would be applicable for future studies on sulochrin.

General Experimental Workflow for Sulochrin Cytotoxicity Assessment

Caption: Generalized workflow for in vitro cytotoxicity assessment of sulochrin.

Key Methodologies (Hypothetical for Sulochrin):

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line would be selected.

-

Cell Viability Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be seeded in 96-well plates, treated with a range of sulochrin concentrations for 24, 48, and 72 hours. The absorbance is then measured to determine the percentage of viable cells compared to an untreated control.

-

Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is also used to determine cell viability after treatment with the compound.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Reactive Oxygen Species (ROS) Detection:

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: This probe is used to measure intracellular ROS levels. An increase in fluorescence upon treatment with sulochrin would indicate the induction of oxidative stress.

-

-

Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to assess if sulochrin induces cell cycle arrest.

-

Signaling Pathways

The specific signaling pathways modulated by sulochrin in the context of cytotoxicity remain uninvestigated. Based on the mechanisms of other cytotoxic fungal metabolites, potential pathways that could be affected by sulochrin and warrant investigation are the intrinsic and extrinsic apoptosis pathways and pathways related to oxidative stress.

Hypothetical Signaling Pathway for Sulochrin-Induced Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by sulochrin.

Conclusion and Future Directions

The currently available scientific literature provides very limited insight into the in vitro cytotoxicity of sulochrin against cancer cells. While related compounds have shown some bioactivity, dedicated studies on sulochrin are necessary to elucidate its potential as an anticancer agent. Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxic effects of sulochrin across a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the induction of apoptosis, generation of reactive oxygen species, and effects on the cell cycle.

-

Signaling Pathway Analysis: Identifying and characterizing the specific molecular targets and signaling pathways modulated by sulochrin in cancer cells.

A comprehensive investigation into these areas is crucial to unlock the potential therapeutic value of sulochrin in oncology.

References

- 1. Bioactive Sulfur-Containing Sulochrin Dimers and Other Metabolites from an Alternaria sp. Isolate from a Hawaiian Soil Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Monomethylsulochrin isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

Sulochrin: A Potent Modulator of Eosinophilic Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulochrin, a diphenyl ether metabolite isolated from various fungi, has demonstrated significant anti-inflammatory properties, particularly in the context of eosinophil-mediated inflammation. Eosinophils are key effector cells in allergic diseases such as asthma, and their activation, degranulation, and recruitment to inflammatory sites are critical pathological events. Sulochrin has been shown to be a potent inhibitor of several key functions of eosinophils, including the release of cytotoxic granule proteins, production of reactive oxygen species, synthesis of lipid mediators, and chemotaxis. This technical guide provides a comprehensive overview of the anti-inflammatory properties of sulochrin, with a focus on its effects on eosinophils. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the precise signaling pathways modulated by sulochrin are yet to be fully elucidated, this document presents hypothesized mechanisms of action based on its observed effects on eosinophil responses to specific inflammatory stimuli.

Quantitative Data on the Anti-inflammatory Effects of Sulochrin

The inhibitory effects of sulochrin on various eosinophil functions have been quantified, providing valuable data for its potential as an anti-inflammatory agent. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Effects of Sulochrin on Human Eosinophil Functions

| Eosinophil Function | Stimulus | IC50 Value (µM) | Reference |

| Degranulation (EDN Release) | sIgA-beads | 0.75 | [1] |

| IgG-beads | 0.30 | [1] | |

| Platelet-Activating Factor (PAF) | 0.03 | [1] | |

| Superoxide (B77818) (O₂⁻) Production | sIgA-beads | Not specified, but inhibited | [1] |

| Leukotriene C4 (LTC4) Release | sIgA-beads | Not specified, but inhibited | [1] |

| Interleukin-8 (IL-8) Production | sIgA-beads | Not specified, but inhibited | [1] |

| Chemotaxis | Platelet-Activating Factor (PAF) | Abolished at 1 µM | [1] |

Table 2: In Vitro and In Vivo Inhibitory Effects of Sulochrin on Eosinophil Chemotaxis

| Assay Type | Species | Chemoattractant | Sulochrin Concentration | Effect | Reference |

| In Vitro Chemotaxis | Guinea Pig | Leukotriene B4 (LTB4) | 1 µM | Abolished | [1] |

| In Vivo Infiltration | Guinea Pig | Leukotriene B4 (LTB4) | Not specified, but potent inhibition | Potently inhibited | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are methodologies for the key experiments cited in the quantitative data tables. Disclaimer: The full text of the primary study on sulochrin's anti-eosinophil effects was not accessible. Therefore, the following protocols are based on established and widely used methods for these assays and may not reflect the exact procedures used in the cited study.

Isolation of Human Eosinophils

Eosinophils are typically isolated from the peripheral blood of healthy or allergic donors. A common method involves negative selection to remove other granulocytes, most notably neutrophils.

-

Anticoagulant Treatment: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Granulocyte Separation: Dextran sedimentation is used to separate erythrocytes from leukocytes.

-

Erythrocyte Lysis: Hypotonic lysis is performed to remove remaining red blood cells.

-

Negative Selection: The granulocyte suspension is incubated with anti-CD16 magnetic beads to deplete neutrophils.

-

Purity Assessment: The purity of the isolated eosinophils is determined by microscopic examination of stained cytospins (e.g., with Wright-Giemsa stain).

Eosinophil Degranulation Assay (EDN Release)

Eosinophil degranulation can be quantified by measuring the release of eosinophil-derived neurotoxin (EDN) into the cell supernatant.

-

Cell Plating: Isolated eosinophils are resuspended in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and plated in 96-well plates.

-

Pre-incubation with Sulochrin: Cells are pre-incubated with various concentrations of sulochrin or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Degranulation is induced by adding a stimulus such as PAF, sIgA-beads, or IgG-beads.

-

Incubation: The plates are incubated at 37°C for a period ranging from 30 minutes to 4 hours.

-

Supernatant Collection: The plates are centrifuged, and the cell-free supernatants are collected.

-

EDN Quantification: The concentration of EDN in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA).[2]

Superoxide (O₂⁻) Production Assay

The production of superoxide anions, a key feature of eosinophil activation, is commonly measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[3][4]

-

Reagent Preparation: A reaction mixture containing cytochrome c in a suitable buffer is prepared.

-

Cell Treatment: Isolated eosinophils are pre-incubated with sulochrin or vehicle, similar to the degranulation assay.

-

Assay Initiation: The cell suspension is mixed with the cytochrome c solution and the stimulus (e.g., sIgA-beads) in a 96-well plate. A parallel set of wells containing SOD is included as a negative control.

-

Absorbance Measurement: The change in absorbance at 550 nm is monitored over time using a microplate reader. The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide production.

Leukotriene C4 (LTC4) and Interleukin-8 (IL-8) Release Assays

The release of the lipid mediator LTC4 and the chemokine IL-8 are important indicators of eosinophil activation.

-

Cell Stimulation: Eosinophils are treated with sulochrin and stimulated as described in the degranulation assay protocol.

-

Supernatant Collection: After the incubation period, cell-free supernatants are collected.

-

Quantification: The concentrations of LTC4 and IL-8 in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[5][6]

In Vitro Eosinophil Chemotaxis Assay

The Boyden chamber assay is a standard method for assessing the chemotactic response of eosinophils.[7][8]

-

Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a microporous membrane.

-

Chemoattractant Addition: The lower chamber is filled with a solution containing a chemoattractant (e.g., PAF or LTB4).

-

Cell Loading: A suspension of eosinophils, pre-incubated with sulochrin or vehicle, is placed in the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration through the membrane.

-

Cell Counting: After the incubation period, the membrane is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the membrane is counted microscopically.

In Vivo Eosinophil Infiltration Model

The anti-inflammatory effects of sulochrin on eosinophil recruitment can be assessed in an in vivo model, such as the guinea pig skin model.[1]

-

Animal Preparation: Hartley guinea pigs are used for this model.

-

Drug Administration: Sulochrin or a vehicle control is administered, for example, via oral or intraperitoneal routes, at a specified time before the inflammatory challenge.

-

Induction of Inflammation: A chemoattractant, such as LTB4, is injected intradermally at specific sites on the dorsal skin of the guinea pigs.

-

Tissue Collection: After a defined period (e.g., 4-6 hours), the animals are euthanized, and the skin at the injection sites is excised.

-

Eosinophil Quantification: The excised skin is homogenized, and the eosinophil infiltration is quantified by measuring the activity of eosinophil peroxidase (EPO), an enzyme abundant in eosinophil granules.

Signaling Pathways and Visualizations

While the direct molecular targets of sulochrin in eosinophils have not been identified, its inhibitory effects on PAF and LTB4-induced responses suggest potential interference with the signaling pathways initiated by these mediators. The following diagrams illustrate the known inhibitory effects of sulochrin and the hypothesized signaling pathways it may target.

Confirmed Inhibitory Effects of Sulochrin on Eosinophil Functions

References

- 1. Effect of in vivo desensitization to leukotriene B4 on eosinophil infiltration in response to C5a in guinea-pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eaglebio.com [eaglebio.com]

- 3. [The measurement of superoxide generation and eosinophil peroxidase (EPO) from eosinophils] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokines directly induce degranulation and superoxide production from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]

An In-depth Technical Guide to the α-Glucosidase Inhibition Mechanism of Sulochrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α-glucosidase inhibition mechanism of sulochrin, a benzophenone (B1666685) derivative isolated from Aspergillus terreus. α-Glucosidase inhibitors are a critical class of therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2][3][4] Sulochrin has emerged as a promising natural compound with significant α-glucosidase inhibitory activity.[1][5] This document details the quantitative inhibitory data, kinetic mechanisms, experimental methodologies, and structural-activity relationships of sulochrin and its derivatives.

Quantitative Inhibition Data

The inhibitory potential of sulochrin and its brominated derivatives against α-glucosidase from different sources has been quantified through IC50 and kinetic constant (Ki) values. A lower IC50 or Ki value indicates greater inhibitory potency.

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type |

| Sulochrin | Yeast α-glucosidase | 133.79[1] | 187.63[1] | Non-competitive[1] |

| Rat Intestine α-glucosidase | 144.59[1] | 27.13[1] | Uncompetitive[1] | |

| S. cerevisiae α-glucosidase | - | 293.69[6] | - | |

| Dibromo-sulochrin | Yeast α-glucosidase | 122.65[1] | 131.25[1] | Mixed (Non-competitive/Uncompetitive) |

| Tribromo-sulochrin | Yeast α-glucosidase | 49.08[1] | 117.20[1] | Mixed (Non-competitive/Uncompetitive) |

| Sulochrin-I | S. cerevisiae α-glucosidase | - | 12.03[6] | - |

| Acarbose (Control) | Rat Intestine α-glucosidase | 67.93 | - | - |

Mechanism of Inhibition

The inhibitory mechanism of sulochrin against α-glucosidase has been elucidated through enzyme kinetics, binding assays, and computational docking studies.

2.1. Enzyme Kinetics

Kinetic studies using Lineweaver-Burk plots have revealed that sulochrin exhibits different modes of inhibition depending on the source of the α-glucosidase.

-

Yeast α-glucosidase: Sulochrin acts as a non-competitive inhibitor .[1] This implies that sulochrin binds to a site on the enzyme distinct from the active site, and its binding does not prevent the substrate from binding to the active site. However, the enzyme-inhibitor-substrate complex is catalytically inactive.

-

Rat Intestine α-glucosidase: Against the mammalian enzyme, sulochrin demonstrates uncompetitive inhibition .[1] In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.

The brominated derivatives of sulochrin, dibromo-sulochrin and tribromo-sulochrin, were found to be mixed-type inhibitors, exhibiting characteristics of both non-competitive and uncompetitive inhibition against yeast α-glucosidase.[1]

Diagram illustrating non-competitive and uncompetitive inhibition pathways.

2.2. Binding Affinity

Radioligand binding assays (RBA) have been employed to determine the binding affinity of sulochrin to α-glucosidase.[5] A study using sulochrin-125I, a radiolabeled version of sulochrin, determined the dissociation constant (Kd) and maximum binding capacity (Bmax). The low Kd value of 26.316 nM indicates a high binding affinity of sulochrin for the α-glucosidase enzyme.[5][7][8] The Bmax was found to be 9.302 nM .[5][7][8]

2.3. Molecular Docking

Molecular docking studies have provided insights into the binding interactions between sulochrin and the active site of α-glucosidase from Saccharomyces cerevisiae.[6] These computational models suggest that sulochrin interacts with amino acid residues at the active site, although it does not bind to the catalytic center itself, which aligns with the non-competitive inhibition kinetics observed.[6][9] The presence of an iodine atom in sulochrin-I was found to significantly increase its binding affinity and inhibitory activity, as reflected by a much lower Ki value compared to the parent sulochrin.[6]

Experimental Protocols

3.1. In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methodologies to determine the percentage inhibition of α-glucosidase activity.[10][11][12]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8-7.0).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae or rat intestine in the phosphate buffer to a concentration of 0.2-0.5 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1-2.5 mM.

-

Dissolve sulochrin (and its derivatives) in DMSO to create stock solutions, then dilute to various concentrations with the phosphate buffer.

-

Prepare a 0.1-0.2 M sodium carbonate solution to stop the reaction.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test sample solution (sulochrin at various concentrations).

-

Add 80-100 µL of the α-glucosidase enzyme solution.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the reaction mixture at 37°C for 20-30 minutes.[10][11]

-

Terminate the reaction by adding 50-80 µL of the sodium carbonate solution.[10][12]

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (with DMSO instead of sample) and Abs_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Workflow for the in vitro α-glucosidase inhibition assay.

3.2. Enzyme Kinetics Analysis

To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (sulochrin).[13]

-

Set up a matrix of experiments with at least 5-6 different substrate concentrations and 3-4 different inhibitor concentrations (including a zero-inhibitor control).

-

Measure the initial reaction rates (V₀) for each combination by monitoring the absorbance change over a short, linear period.

-

Construct a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.

-

Analyze the resulting plots:

-

Non-competitive: Vmax decreases, but Km remains unchanged. The lines on the plot will intersect on the x-axis.

-

Uncompetitive: Both Vmax and Km decrease. The lines on the plot will be parallel.

-

Mixed: Both Vmax and Km are affected, but to different extents. The lines will intersect at a point other than on an axis.

-

-

The inhibitor constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

3.3. Radioligand Binding Assay (RBA) Protocol

This protocol provides a general outline for determining the binding affinity of sulochrin using a radiolabeled ligand.[5][7][8]

-

Synthesis of Radioligand: Synthesize sulochrin-125I from a sulochrin-I precursor via an isotope exchange method.[5][7]

-

Incubation:

-

In test tubes, combine the α-glucosidase enzyme preparation, a buffer solution containing 5% bovine serum albumin (BSA), and varying concentrations of the radioligand (sulochrin-125I).

-

For determining non-specific binding (NSB), a parallel set of tubes is prepared with a high concentration of unlabeled sulochrin to saturate the specific binding sites.

-

Incubate the mixtures for a defined period (e.g., 2 hours at 37°C) to allow binding to reach equilibrium.[5]

-

-

Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the enzyme-ligand complex.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding (TB).

-

A saturation binding curve is generated by plotting specific binding against the radioligand concentration.

-

The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by analyzing the saturation curve, often using a Scatchard or Rosenthal plot transformation.[5][8]

-

Workflow for the Radioligand Binding Assay (RBA).

Structure-Activity Relationship (SAR)

Preliminary SAR studies on sulochrin and its brominated derivatives have provided valuable insights:

-

Bromination Effect on Yeast α-glucosidase: The substitution of hydrogen atoms with bromine atoms on the sulochrin scaffold led to an increase in inhibitory activity against yeast α-glucosidase.[1] Tribromo-sulochrin (IC50 = 49.08 µM) was significantly more potent than both dibromo-sulochrin (IC50 = 122.65 µM) and the parent sulochrin (IC50 = 133.79 µM).[1]

-

Bromination Effect on Rat Intestine α-glucosidase: In contrast, the inhibitory activity of the brominated derivatives against rat intestine α-glucosidase was found to be decreased compared to sulochrin.[1] This highlights the importance of the enzyme source in SAR studies and suggests that different structural features may be required for optimal inhibition of yeast versus mammalian α-glucosidase.

Conclusion

Sulochrin is a potent natural inhibitor of α-glucosidase, exhibiting distinct inhibition mechanisms against enzymes from different species.[1] Its non-competitive inhibition of yeast α-glucosidase and uncompetitive inhibition of mammalian α-glucosidase, coupled with a high binding affinity, make it a compelling lead compound.[1][5] The differential effects of bromination on its activity underscore the nuanced structural requirements for potent inhibition.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of sulochrin-based compounds as novel therapeutics for the management of type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

- 11. α-Glucosidase inhibition assay [bio-protocol.org]

- 12. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sulochrin: A Technical Guide to its Potential Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fungal metabolite sulochrin, focusing on its multifaceted biological activities and potential as a lead compound for therapeutic development. It consolidates quantitative data from various studies, details the experimental protocols used for its evaluation, and visualizes key molecular pathways and workflows.

Antimicrobial Activity

Sulochrin and its derivatives have demonstrated notable antimicrobial properties, particularly against clinically relevant bacteria. Studies have focused on sulfur-containing dimers of sulochrin, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

| Compound | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |

| Polluxochrin (Sulochrin Dimer 1) | MRSA | 4.1 | 2.9 | [1] |

| Dioschrin (Sulochrin Dimer 2) | MRSA | 4.9 | 3.2 | [1] |

| Castochrin (Sulochrin Dimer 3) | MRSA | 3.2 | 2.0 | [1] |

| Chloramphenicol (Control) | MRSA | 5.0 | 1.6 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of sulochrin derivatives was determined using a standard broth microdilution method.

-

Preparation of Inoculum: A fresh culture of MRSA is grown on an appropriate medium (e.g., Tryptic Soy Agar) and incubated. Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth), adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds (e.g., Polluxochrin, Dioschrin) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or measurement of optical density.

Visualization: General Workflow for Bioactive Metabolite Discovery

Caption: Workflow from fungal culture to isolation and bioactivity screening.

Anticancer and Cytotoxic Activity

While exhibiting some antimicrobial effects, sulochrin derivatives have also been evaluated for their cytotoxicity against cancer cell lines. The activity appears to be moderate, suggesting a potential role as a scaffold for developing more potent analogues.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Polluxochrin (Sulochrin Dimer 1) | MIA PaCa-2 | Pancreatic Cancer | 50.8 | [1] |

| Dioschrin (Sulochrin Dimer 2) | MIA PaCa-2 | Pancreatic Cancer | 30.3 | [1] |

| Castochrin (Sulochrin Dimer 3) | MIA PaCa-2 | Pancreatic Cancer | 29.3 | [1] |

| Sulochrin | SKOV3, A2780 | Ovarian Cancer | > 50 | [2] |

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effects are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MIA PaCa-2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., sulochrin dimers) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization: Potential Apoptotic Signaling Pathway

The cytotoxic activity of many natural products is mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

Caption: The intrinsic apoptosis pathway, a potential mechanism for sulochrin.

Anti-inflammatory and Immunomodulatory Activity

Sulochrin has demonstrated significant potential as a potent inhibitor of eosinophil effector functions, which are central to the pathophysiology of allergic diseases. Additionally, its derivatives have shown activity in modulating key inflammatory cytokines.

Quantitative Anti-inflammatory Data

| Activity Assessed | Stimulant | Cell Type / Model | IC50 / Effect | Reference |

| Eosinophil Degranulation (EDN release) | sIgA-beads | Human Eosinophils | 0.75 µM | [3] |

| Eosinophil Degranulation (EDN release) | IgG-beads | Human Eosinophils | 0.30 µM | [3] |

| Eosinophil Degranulation (EDN release) | PAF | Human Eosinophils | 0.03 µM | [3] |

| Eosinophil Chemotaxis | PAF | Human Eosinophils | Abolished by 1 µM | [3] |

| Eosinophil Chemotaxis | LTB4 | Guinea Pig Eosinophils | Abolished by 1 µM | [3] |

| Eosinophil Infiltration | LTB4 | Guinea Pig Skin (in vivo) | Potently inhibited | [3] |

| IL-6 Production | - | RAW264.7 Macrophages | Suppressed (by Methylsulochrin) | [4] |

Experimental Protocols

-